molecular formula C19H20O3 B2991252 2-(1-(Furan-2-yl)-3-oxo-3-phenylpropyl)cyclohexanone CAS No. 325852-41-3

2-(1-(Furan-2-yl)-3-oxo-3-phenylpropyl)cyclohexanone

Cat. No. B2991252
CAS RN: 325852-41-3
M. Wt: 296.366
InChI Key: BTZLZHBTINJFEA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a furan ring, a cyclohexanone ring, and a phenyl group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Cyclohexanone is a six-membered ring with one carbonyl group (C=O), and a phenyl group is a six-membered aromatic ring (C6H5-).


Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds are often synthesized through the Paal-Knorr Furan Synthesis, which involves the cyclization of 1,4-diketones . The synthesis of complex molecules often involves multi-step reactions, each introducing different functional groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Furan compounds can participate in a variety of chemical reactions. They can undergo electrophilic substitution reactions, similar to other aromatic compounds . The reactivity of this specific compound would depend on the other functional groups present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Organic Synthesis and Oxidative Processes

Furan derivatives, including those structurally related to 2-(1-(Furan-2-yl)-3-oxo-3-phenylpropyl)cyclohexanone, play a significant role in organic synthesis. For instance, Moskovkina, Vysotskii, and Tilichenko (1985) explored the oxidation of hexahydrochromenes by monoperphthalic acid, leading to various diketone derivatives, demonstrating the reactivity of furan-related compounds under oxidative conditions (Moskovkina, Vysotskii, & Tilichenko, 1985). Similarly, Zhang et al. (2017) reported on a photoinduced direct oxidative annulation process involving furan derivatives, showcasing the utility of these compounds in creating polyheterocyclic structures without the need for transition metals or oxidants (Zhang et al., 2017).

Photoinitiators for 3D Printing

Furan derivatives are also investigated for their applications in 3D printing technologies. Li et al. (2019) synthesized a type II photoinitiator with a furan structure, demonstrating its high polymerization rate and conversion at low concentrations. This study highlights the potential of furan-based photoinitiators in enhancing the efficiency of 3D photopolymerization printing materials, especially when using long wavelength LED lamps (Li et al., 2019).

properties

IUPAC Name

2-[1-(furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c20-17-10-5-4-9-15(17)16(19-11-6-12-22-19)13-18(21)14-7-2-1-3-8-14/h1-3,6-8,11-12,15-16H,4-5,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZLZHBTINJFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(Furan-2-yl)-3-oxo-3-phenylpropyl]cyclohexan-1-one

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